2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is a chemical compound characterized by its unique structural features, including an azetidine ring and a bromine atom attached to a pyridine moiety. This compound belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. The presence of both the azetidine and bromopyridine functionalities allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
The compound is synthesized through various methods in laboratory settings, particularly in research focused on drug development and organic synthesis. Its synthesis often involves the manipulation of azetidine derivatives and bromopyridine precursors.
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride can be classified as:
The synthesis of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride typically involves several key steps:
The synthesis may utilize solvents such as dimethylformamide or dimethyl sulfoxide, with reaction conditions optimized for temperature and time to maximize yield. For example, reactions are often conducted at elevated temperatures to facilitate the formation of the azetidine structure and subsequent bromination.
The molecular structure of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride can be represented as follows:
This indicates that the compound consists of nine carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and two chlorine atoms (from the dihydrochloride salt).
Key structural data include:
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is largely dependent on its reactivity:
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride has several scientific uses:
The synthesis of 2-(azetidin-3-yl)-5-bromopyridine dihydrochloride (CAS 2490430-17-4) constitutes a sophisticated multi-step process requiring sequential construction of the azetidine ring followed by precise bromopyridine functionalization. The primary route commences with the formation of the strained azetidine ring system, typically achieved through a [2+2] photocycloaddition reaction known as the aza Paternò–Büchi reaction. This involves the cycloaddition of an imine with a suitable alkene precursor under UV light irradiation, establishing the fundamental four-membered nitrogen-containing heterocycle .
Following ring formation, the critical bromopyridine moiety is introduced via electrophilic aromatic substitution or metal-halogen exchange reactions. A preferred pathway involves the reaction of the azetidine intermediate with 2,5-dibromopyridine under basic conditions, where the secondary nitrogen of the azetidine ring acts as a nucleophile in a substitution reaction. This step demands precise stoichiometric control (typically 1.1-1.3 equivalents of dibromopyridine) and maintenance of low temperatures (0°C to -20°C) to prevent dialkylation and polymerization side reactions. The resulting 2-(azetidin-3-yl)-5-bromopyridine free base is subsequently converted to its dihydrochloride salt through treatment with hydrochloric acid in anhydrous solvents like diethyl ether or tetrahydrofuran, enhancing stability and crystallinity [7] [8].
Table 1: Key Reaction Parameters for Bromopyridine Functionalization Step
Parameter | Optimal Range | Impact of Deviation |
---|---|---|
Reaction Temperature | -15°C to 0°C | >0°C: Increased dialkylation byproducts |
Molar Ratio (Az:BPPy)* | 1 : 1.1 - 1.3 | >1.3: Polymerization; <1.1: Incomplete rxn |
Solvent System | Anhydrous THF or DMF | Protic solvents: Hydrolysis side products |
Reaction Time | 12-18 hours | Shorter: Incomplete conversion |
Acidification (HCl) | 2.0-2.2 eq in Et₂O | Insufficient eq: Poor crystallization |
Az = Azetidine intermediate; BPPy = 2,5-Dibromopyridine
Final purification protocols involve recrystallization from ethanol/diethyl ether mixtures, yielding the dihydrochloride salt as a crystalline solid with characteristic melting point of 174-175°C [7].
The electron-deficient alkene methyl 2-(N-Boc-azetidin-3-ylidene)acetate serves as a pivotal Michael acceptor for synthesizing complex heterocyclic amino acid derivatives incorporating the 2-(azetidin-3-yl)-5-bromopyridine scaffold. This aza-Michael addition strategy enables efficient carbon-nitrogen bond formation between nitrogen nucleophiles and the activated double bond adjacent to the azetidine ring [9].
The reaction proceeds under mild conditions catalyzed by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically employing 10-15 mol% catalyst loading in acetonitrile at 60°C. This base selection is critical to prevent ester hydrolysis—a common side reaction with stronger bases like sodium hydroxide. The Michael adducts undergo spontaneous tautomerization to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines with the bromopyridine unit intact for further derivatization [9].
Table 2: Aza-Michael Addition with Nitrogen Heterocycles
Heterocyclic Amine | Reaction Time (h) | Yield (%) | Application Potential |
---|---|---|---|
5-Bromo-2-(piperazin-1-yl)pyridine | 8 | 78 | Kinase inhibitor precursors |
1H-Pyrazol-4-amine | 6 | 82 | Agrochemical intermediates |
1H-Indazol-5-amine | 12 | 68 | Anticancer scaffold development |
1H-Benzotriazol-5-amine | 10 | 71 | Corrosion inhibitors |
4-(5-Bromopyridin-2-yl)morpholine | 9 | 85 | PET tracer candidates |
The bromine atom on the pyridine ring remains chemically inert under these conditions, providing a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of pharmaceutically relevant compounds without compromising the azetidine core structure [9] [10].
Traditional batch synthesis of 2-(azetidin-3-yl)-5-bromopyridine dihydrochloride faces challenges including extended reaction times, moderate yields, and significant energy consumption. Implementation of green chemistry principles has led to substantial improvements in sustainability and efficiency. Two key technologies have been successfully integrated into the manufacturing process .
Microwave-assisted synthesis dramatically accelerates the aza Paternò–Büchi cycloaddition step. Irradiation at 150-180°C (100-150 W) reduces reaction times from 12-24 hours to 15-30 minutes while improving yields by 15-20%. This technique enhances reaction specificity by minimizing thermal degradation pathways. Solvent-free microwave conditions have proven particularly effective for the final salt formation step, yielding high-purity dihydrochloride salt without aqueous workup requirements .
For the bromination step, continuous flow reactor technology offers superior control over this exothermic transformation. By precisely regulating residence time (2-5 minutes) and temperature (0-5°C) in microchannel reactors, bromine utilization efficiency increases to >95% compared to 60-70% in batch processes. This system eliminates local hot spots that promote dibromination byproducts and enables immediate quenching of the reaction stream, significantly reducing waste generation. A representative optimized continuous flow setup features :
Table 3: Environmental Metrics Comparison: Batch vs. Green Synthesis
Parameter | Batch Process | Microwave/Flow Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 87 | 32 | 63% reduction |
Energy Consumption (kW·h/kg) | 410 | 110 | 73% reduction |
E-Factor (kg waste/kg prod) | 35 | 12 | 66% reduction |
Reaction Time (h) | 28 | 6 | 79% reduction |
Overall Yield (%) | 42 | 68 | 62% increase |
These green approaches align with pharmaceutical industry goals of minimizing environmental impact while maintaining cost-effectiveness in large-scale production (>100 kg/batch) .
The bromine substituent on the pyridine ring provides an exceptional platform for palladium-catalyzed cross-coupling via the Suzuki-Miyaura reaction. This transformation enables the construction of biaryl and heterobiaryl systems critical for pharmaceutical applications. Optimization studies have identified highly efficient catalytic systems specifically tailored for this electron-deficient heterocycle [9] [10].
The Pd(OAc)2/XPhos catalyst system (2-3 mol% Pd, 3-4 mol% ligand) in aqueous 1,4-dioxane (3:1) at 80°C achieves complete conversion of 2-(azetidin-3-yl)-5-bromopyridine dihydrochloride within 2 hours. Key to success is the pre-activation protocol: the catalyst is preformed by stirring palladium acetate and XPhos in degassed solvent at 60°C for 15 minutes before adding the substrate, arylboronic acid (1.5 eq), and aqueous potassium carbonate base (2.0 eq). This process maintains the acid-sensitive azetidine ring integrity while achieving >95% coupling efficiency. The reaction demonstrates excellent functional group tolerance with various boronic acids containing esters (-COOR), nitriles (-CN), unprotected amines (-NH₂), and heterocycles [10].
Alternative catalytic systems show varying efficiencies:
Post-coupling processing involves triphenylphosphine scavenger resins to remove residual palladium (<5 ppm) followed by crystallization from ethanol/water to isolate the pure product. This methodology has enabled the synthesis of diverse derivatives for structure-activity relationship studies targeting metabolic disorders and oncology applications [9] [10].
Transitioning from laboratory-scale synthesis (gram) to industrial production (kilogram) of 2-(azetidin-3-yl)-5-bromopyridine dihydrochloride necessitates systematic optimization of critical reaction parameters. Three key areas require focused development: crystallization control, thermal hazard mitigation, and purification efficiency .
Crystallization kinetics profoundly impact the final salt form's purity and particle size distribution. Studies demonstrate that controlled antisolvent addition (diethyl ether to ethanolic HCl solution) at 0.5-1.0 L/min with high-shear mixing (500-1000 rpm) yields uniform crystals (D90 = 50-70 μm) with optimal filtration characteristics. Maintaining the supersaturation ratio between 1.5 and 2.0 prevents oiling out and ensures consistent polymorphic form (Form I). Temperature cycling between 0°C and 25°C during crystallization further enhances crystal perfection and reduces solvent inclusion [7].
The bromination exotherm presents significant safety challenges at scale. Reaction calorimetry identifies adiabatic temperature rise potential of 120°C, necessitating robust cooling capacity and semi-batch addition protocols. Plant-scale implementation employs:
These measures maintain reaction temperature within the optimal -10°C to 0°C window, suppressing dibromide formation to <0.5% while achieving 95% conversion .
Purification efficiency is enhanced by replacing column chromatography with crystallization and wash protocols. The final dihydrochloride salt undergoes recrystallization from ethanol/MTBE (1:4 v/v) with <1% product loss, compared to 15-20% losses during silica gel purification. Carbon treatment (2-5 wt%) at 60°C effectively removes colored impurities without adsorbing the product. Implementation of these optimized parameters in a continuous flow platform has enabled production campaigns exceeding 100 kg with consistent purity (>99.5% HPLC) meeting pharmaceutical intermediate specifications [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: